(E)-(2-Aminophenyl)(phenyl)methanone oxime
Description
Significance of Oximes and Related Nitrogen-Containing Compounds in Contemporary Chemical Research
Oximes, characterized by the R₁R₂C=NOH functional group, are a versatile class of nitrogen-containing compounds with profound significance in modern chemical research. Their importance stems from their role as crucial intermediates in a wide array of organic transformations. nih.gov They are readily prepared from the condensation of aldehydes or ketones with hydroxylamine (B1172632). nih.gov
In synthetic organic chemistry, oximes are valuable precursors for the synthesis of amines, nitriles, and amides. nih.gov The Beckmann rearrangement, a classic organic reaction, utilizes oximes to produce amides, a fundamental transformation in both laboratory and industrial settings. Furthermore, the oxime functional group can serve as a directing group in various C-H activation reactions and as a ligand in coordination chemistry, forming stable complexes with various metal ions. asianpubs.org Their ability to participate in cycloaddition reactions further broadens their synthetic utility.
Research Trajectories and Academic Relevance of (E)-(2-Aminophenyl)(phenyl)methanone Oxime
The academic relevance of this compound is intrinsically linked to the significance of its parent ketone, 2-aminobenzophenone (B122507), and the broader class of 2-aminobenzophenone derivatives. These compounds are pivotal starting materials for the synthesis of a diverse range of heterocyclic systems, many of which exhibit significant biological activities. google.com
Notably, 2-aminobenzophenones and their oximes are well-established precursors to benzodiazepines, a class of psychoactive drugs. google.com The synthesis of these seven-membered heterocyclic rings often involves the cyclization of a 2-aminobenzophenone derivative. Patents describe the reaction of a 2-aminobenzophenone with hydroxylamine or its salts to form the corresponding oxime, which can then undergo further reactions to yield benzodiazepine (B76468) structures. chemicalbook.com This established pathway underscores the primary research trajectory for this compound: its use as a building block in medicinal chemistry.
Overview of Key Research Areas and Methodologies in the Study of This Chemical Compound
Research concerning this compound primarily revolves around its synthesis and its application as a synthetic intermediate.
Synthesis: The principal method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-aminobenzophenone. Various methods have been developed for this, including the Friedel-Crafts acylation of anilines and palladium-catalyzed cross-coupling reactions. nih.govgoogle.com
The second step is the oximation of the 2-aminobenzophenone. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695). chemicalbook.com The reaction can lead to the formation of both (E) and (Z) isomers (historically referred to as α- and β-isomers). The separation of these isomers can be achieved through crystallization techniques. For instance, crystallization from petroleum ether or benzene (B151609) has been reported to selectively yield the α-oxime (the (E) isomer).
Characterization: The characterization of this compound and its precursor is accomplished using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds. For the precursor, 2-aminobenzophenone, detailed NMR data is available in the literature.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches in the aminobenzophenone and the O-H and C=N stretches in the oxime.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 2: Key Research Methodologies
| Research Area | Methodologies |
| Synthesis of Precursor (2-Aminobenzophenone) | Friedel-Crafts acylation, Palladium-catalyzed cross-coupling reactions. nih.govgoogle.com |
| Oximation | Reaction with hydroxylamine hydrochloride. chemicalbook.com |
| Isomer Separation | Crystallization. |
| Structural Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry. |
While a dedicated, publicly available crystal structure determination for this compound is not readily found, the crystal structures of closely related aminophenyl oximes have been reported, providing valuable insight into the expected molecular geometry and intermolecular interactions. These studies reveal the potential for hydrogen bonding involving the amino and oxime groups, which can influence the solid-state packing of the molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51674-05-6 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(NZ)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13- |
InChI Key |
STLNPQQBAZTBIO-SQFISAMPSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to E 2 Aminophenyl Phenyl Methanone Oxime
Historical Development and Evolution of Synthetic Routes for 2-Aminobenzophenone (B122507) Oximes
Historically, the synthesis of 2-aminobenzophenone oximes was closely tied to the preparation of the parent ketone, 2-aminobenzophenone. Early methods often involved multi-step sequences. One classical approach is the Friedel-Crafts acylation, where derivatives of anthranilic acid are reacted with benzene (B151609) or a substituted benzene. asianpubs.org For instance, p-toluenesulfonylanthranilic acid could be converted to its acid chloride and then reacted with benzene in a Friedel-Crafts reaction, followed by hydrolysis to yield 2-aminobenzophenone, which could then be oximated. asianpubs.orgorgsyn.org
Other historical methods for obtaining the 2-aminobenzophenone precursor include the reduction of 2-nitrobenzophenone and the Hofmann reaction of the amide of o-benzoylbenzoic acid. orgsyn.org The direct reaction of an excess of benzoyl chloride with aniline (B41778) at high temperatures has also been reported. orgsyn.org These early routes often suffered from harsh reaction conditions and the formation of byproducts, necessitating extensive purification. asianpubs.org
The oximation of the resulting 2-aminobenzophenone was typically achieved by reacting the ketone with hydroxylamine (B1172632) or its hydrochloride salt, often in a solvent like ethanol (B145695). google.comgoogle.com A significant challenge in these early syntheses was the formation of a mixture of geometric isomers (α- and β-oximes, corresponding to E and Z isomers), which often required specific procedures for separation or isomerization. google.com
Contemporary and Novel Synthetic Strategies for (E)-(2-Aminophenyl)(phenyl)methanone Oxime
Modern synthetic chemistry has introduced more refined and efficient methods for the preparation of this compound, focusing on improved yields, milder conditions, and better stereocontrol.
The most straightforward method for synthesizing this compound is the direct condensation of 2-aminobenzophenone with hydroxylamine. cymitquimica.com This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the oxime. numberanalytics.comchemtube3d.com The reaction is typically catalyzed by an acid and the pH of the reaction medium is a critical factor influencing the reaction rate. numberanalytics.comijprajournal.com
A typical procedure involves refluxing 2-aminobenzophenone with hydroxylamine hydrochloride in a suitable solvent such as ethanol. google.com The reaction can produce a mixture of E and Z isomers, with the E isomer often being the more thermodynamically stable product. numberanalytics.com
Table 1: Representative Direct Oximation Reaction
| Reactants | Reagents | Solvent | Conditions | Product |
|---|
This table represents a general procedure and specific conditions may vary.
Contemporary multistep syntheses often focus on novel ways to construct the 2-aminobenzophenone core, which is then converted to the oxime. These methods provide flexibility for introducing various substituents.
One modern approach involves the palladium-catalyzed addition of sodium arylsulfinates or arylboronic acids to 2-aminobenzonitriles. asianpubs.org This strategy offers a direct route to substituted 2-aminobenzophenones with good yields. asianpubs.org Another innovative method is the reaction of an anthranilic acid amide with a halobenzene in the presence of an alkyllithium reagent. google.com The alkyllithium preferentially reacts with the halobenzene to form a phenyllithium (B1222949) species, which then reacts with the amide to form the ketone. google.com
A recently developed two-step process starts from readily available acyl hydrazides, which undergo an aryne-based molecular rearrangement followed by a one-pot addition-elimination to yield protected 2-aminobenzophenones. acs.orgucl.ac.uk The protecting group can then be removed to afford the 2-aminobenzophenone, which is subsequently oximated. acs.orgucl.ac.uk
Efforts to develop more environmentally friendly synthetic routes have been applied to the synthesis of oximes. Traditional methods often utilize toxic solvents and harsh acid catalysts. ijprajournal.com Green chemistry approaches focus on the use of less hazardous reagents and solvents.
For oxime synthesis in general, natural acids derived from sources like citrus fruit juice have been explored as catalysts, replacing stronger, more corrosive acids. ijprajournal.com The use of water as a solvent or performing reactions under solvent-free conditions are also key principles of green chemistry that can be applied to the synthesis of this compound. ijprajournal.com For instance, the condensation of 2-aminobenzophenone with hydroxylamine could potentially be carried out in an aqueous medium or with microwave irradiation to reduce reaction times and energy consumption. While specific green syntheses for this exact molecule are not extensively detailed, the principles are broadly applicable to the oximation step. ijprajournal.com
Mechanistic Investigations of this compound Formation
The formation of an oxime from a ketone and hydroxylamine proceeds through a well-established mechanism. numberanalytics.comyoutube.com The process begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-aminobenzophenone. numberanalytics.comchemtube3d.com This initial attack forms a tetrahedral intermediate. youtube.com
Stereochemical Control and E/Z Isomerism in Oxime Synthesis and Isolation
A critical aspect of the synthesis of this compound is the control of stereochemistry, as the reaction can produce both E and Z isomers. numberanalytics.comnumberanalytics.com The E isomer is generally more stable and often the predominant product under thermodynamic control. numberanalytics.com
The ratio of E and Z isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. numberanalytics.comresearchgate.net In many cases, a mixture of isomers is obtained, which may require separation by techniques like flash chromatography or fractional crystallization. maynoothuniversity.ie
A notable strategy for obtaining the desired E isomer involves the isomerization of the Z isomer (often referred to as the β-oxime in older literature) to the more stable E isomer (α-oxime). google.com This can be achieved by heating the Z isomer or a mixture of isomers in a suitable solvent, such as xylene or a halogenated aromatic hydrocarbon like chlorobenzene, at reflux temperature. google.com This process drives the equilibrium towards the thermodynamically more stable E isomer. google.com
Table 2: Isomerization of 2-Aminobenzophenone Oximes
| Starting Material | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-amino-5-chlorobenzophenone (B30270) β-oxime | Chlorobenzene | Reflux for 6 hours | 2-amino-5-chlorobenzophenone α-oxime | google.com |
This table provides examples of isomerization procedures described in the literature.
Reactivity Profiles and Chemical Transformations of E 2 Aminophenyl Phenyl Methanone Oxime
Fundamental Reaction Pathways of the Oxime Functionality
The oxime group (C=N-OH) is the most prominent functional group and a site of significant reactivity. Its chemical behavior is characterized by reactions at the nitrogen and oxygen atoms, as well as the carbon-nitrogen double bond.
Reduction Reactions and Subsequent Derivatization
The reduction of oximes is a fundamental transformation that typically yields primary amines. While specific literature on the reduction of (E)-(2-Aminophenyl)(phenyl)methanone oxime is not prevalent, the general reactivity of ketoximes suggests it would readily undergo this conversion. Common reagents for this purpose include catalytic hydrogenation (e.g., using H₂ with catalysts like Raney Nickel or Palladium on carbon) or chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt.
The expected product of such a reduction would be (1-(2-aminophenyl)-1-phenyl)methanamine. This resulting primary amine could then be subjected to a variety of derivatization reactions, including alkylation, acylation, or sulfonylation, to introduce new functional groups and build molecular complexity.
Oxidation Reactions and Mechanistic Considerations
The oxidation of oximes can lead to several products depending on the oxidant and reaction conditions. Strong oxidizing agents can cleave the C=N bond, regenerating the parent ketone, (2-aminophenyl)(phenyl)methanone. Other oxidative pathways can lead to the formation of nitrones or other nitrogen-containing species. Mechanistically, these reactions often involve initial attack at the oxime nitrogen or oxygen. Specific studies detailing the oxidation of this compound are limited, but its reactivity can be inferred from general principles of oxime chemistry.
Hydrolysis and Related Deoximation Processes
The conversion of an oxime back to its corresponding carbonyl compound is a crucial process in synthetic chemistry, where oximes are often used as protecting groups for ketones and aldehydes. niscpr.res.in This reaction, known as deoximation, can be achieved under various conditions, including hydrolytic, reductive, or oxidative methods. niscpr.res.in
Hydrolysis is typically acid-catalyzed and proceeds by protonation of the oxime nitrogen, followed by nucleophilic attack by water to regenerate the ketone, (2-aminophenyl)(phenyl)methanone. A variety of reagents have been developed to facilitate this transformation under mild conditions.
Table 1: Selected Reagents for General Deoximation
| Reaction Type | Reagent Examples | Typical Conditions |
|---|---|---|
| Hydrolytic | Aqueous HCl, H₂SO₄, Acetic Acid | Heating in aqueous solution |
| Oxidative | Pyridinium chlorochromate (PCC) | Microwave irradiation niscpr.res.in |
| Ozone (O₃) | Low temperature in an inert solvent | |
| Reductive | Raney Nickel | With acetone (B3395972) and boric acid |
| Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous or biphasic systems |
Chemical Reactions Involving the Primary Amino Group and Phenyl Moieties
The primary amino group (-NH₂) attached to the phenyl ring is a potent nucleophile and directing group. It can readily undergo standard aniline-type reactions such as acylation, alkylation, diazotization (followed by Sandmeyer or related reactions), and condensation with carbonyl compounds. For instance, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acetylated derivative.
Furthermore, the amino group strongly activates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the position para to the amino group is available for substitution reactions like halogenation or nitration, provided the reaction conditions are controlled to avoid competing reactions at the oxime or other positions.
Intramolecular Cyclization and Rearrangement Studies
The structure of this compound is well-suited for intramolecular reactions, including rearrangements and cyclizations. The most significant of these is the Beckmann rearrangement.
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgadichemistry.com The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, typically through protonation by a strong acid. masterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is positioned anti (opposite) to the leaving group on the nitrogen atom. adichemistry.comlscollege.ac.in
For this compound, the group anti to the hydroxyl function is the 2-aminophenyl group. Therefore, upon treatment with an appropriate acidic catalyst, this group is expected to migrate to the nitrogen atom, leading to the formation of N-(2-aminophenyl)benzamide. This rearrangement is highly stereospecific. lscollege.ac.in
A competing reaction under certain conditions is the Beckmann fragmentation, which can occur if the migrating group is capable of forming a stable carbocation. adichemistry.com This would lead to the formation of a nitrile.
Table 2: Common Catalysts for the Beckmann Rearrangement
Role as a Precursor or Key Intermediate in the Synthesis of Complex Organic Architectures
This compound and its parent ketone, 2-aminobenzophenone (B122507), are exceptionally important precursors in the synthesis of heterocyclic compounds, particularly those with pharmacological applications. nih.govresearchgate.net
The most prominent role of this structural motif is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. researchgate.net For example, the oxime is a known intermediate in the synthesis of chlordiazepoxide, one of the first synthesized benzodiazepines. The synthesis involves the reaction of the oxime with chloroacetyl chloride, followed by intramolecular cyclization facilitated by ammonia, which closes the seven-membered diazepine (B8756704) ring. The oxime is also a related compound to other benzodiazepines like cyprazepam. chemicalbook.com
The strategic placement of the amino group and the oxime-bearing carbon allows for condensation reactions with various bifunctional reagents to construct a wide range of heterocyclic systems, including quinazolines, quinoxalines, and other fused-ring structures. nih.govrsc.org This versatility establishes this compound as a valuable building block in medicinal and organic chemistry.
Coordination Chemistry and Metal Complexation Studies of E 2 Aminophenyl Phenyl Methanone Oxime
Ligand Design Principles and Potential Coordination Modes of (E)-(2-Aminophenyl)(phenyl)methanone Oxime
This compound is a multifaceted ligand possessing several potential donor sites for coordination with metal ions. The key functional groups that can participate in binding are the amino group (-NH₂), the oxime nitrogen (=N-), and the oxime oxygen (-OH). This arrangement of donor atoms allows for various coordination modes, making it a subject of interest in coordination chemistry.
The ligand can act as a neutral or an anionic species. In its neutral form, it can coordinate to a metal center through the nitrogen atom of the amino group and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. This bidentate N,N-coordination is a common feature for ligands with similar structures.
Alternatively, the oxime proton can be lost, allowing the ligand to coordinate as a monoanionic species. In this mode, coordination can occur through the amino nitrogen and the deprotonated oxime nitrogen, or through the amino nitrogen and the oxime oxygen. The latter would result in a six-membered chelate ring. The ambidentate nature of the oximato group (coordination through N or O) adds to the structural diversity of the resulting complexes.
Furthermore, the ligand could potentially act as a bridging ligand, connecting two or more metal centers. This could be achieved through the separate coordination of the amino group to one metal and the oxime group to another, or by the oxime group itself bridging two metal ions. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.
Synthesis and Stoichiometric Characterization of Metal Complexes
The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jchemlett.comrsc.org Typically, an ethanolic or methanolic solution of the ligand is mixed with a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)). jchemlett.comelsevierpure.com The reaction is often carried out under reflux for several hours to ensure completion. rsc.org The resulting metal complexes usually precipitate from the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried. elsevierpure.com
The stoichiometry of the resulting complexes is commonly determined by elemental analysis (CHN analysis) and by spectroscopic methods. For divalent metal ions (M²⁺), complexes with a 1:2 metal-to-ligand ratio, having the general formula [M(L)₂], are frequently observed, where L represents the deprotonated form of the ligand. jchemlett.com In such cases, the ligand acts as a bidentate monoanionic species. However, other stoichiometries, such as 1:1, are also possible, especially if other ligands like water or anions from the metal salt are also coordinated to the metal center, leading to formulations like [M(L)(X)] or [M(L)(H₂O)₂], where X is an anion. jchemlett.com Molar conductivity measurements in solvents like DMF or DMSO can help to distinguish between electrolytic and non-electrolytic complexes, providing further insight into their stoichiometric formulation. jchemlett.com
Structural Elucidation of Metal-(this compound) Complexes
Single Crystal X-ray Diffraction Studies for Coordination Geometry and Solid-State Architecture
Studies on metal complexes with similar ligands, such as those derived from 2-aminophenol (B121084) or other amino-oximes, provide valuable insights into the expected coordination environments. For example, a dinuclear nickel(II) complex with an amino-oxime ligand derived from (R)-limonene shows a distorted octahedral geometry around each nickel center, with the ligand coordinating through three nitrogen atoms. nih.gov In another example, a Ni(II) complex with a Schiff base derived from benzophenone (B1666685) and 2-aminophenol is proposed to have a square planar geometry, with the ligand coordinating through the azomethine nitrogen and the deprotonated phenolic oxygen. jchemlett.com
Cobalt(II) complexes with ligands containing a 2-aminobenzimidazole (B67599) moiety have been shown to adopt a distorted tetrahedral geometry. unex.es Copper(II) complexes with N,O- or N,N-donor ligands often exhibit square pyramidal or distorted octahedral geometries, sometimes influenced by the Jahn-Teller effect. nih.govmdpi.com The solid-state architecture of these complexes is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov
Table 1: Representative Coordination Geometries in Metal Complexes with Analogous Ligands
| Metal Ion | Analogous Ligand Type | Coordination Geometry | Reference |
| Ni(II) | Amino-oxime | Distorted Octahedral | nih.gov |
| Ni(II) | Schiff base (benzophenone/2-aminophenol) | Square Planar | jchemlett.com |
| Co(II) | 2-Aminobenzimidazole derivative | Distorted Tetrahedral | unex.es |
| Cu(II) | 2-(Hydroxymethyl)pyridine | Elongated Octahedral | nih.gov |
| Cu(II) | 2-(4'-Aminophenyl)benzothiazole derivative | Tridentate Chelating | mdpi.com |
Spectroscopic Signatures for Elucidating Ligand-Metal Interactions (e.g., characteristic shifts in IR, NMR)
Spectroscopic techniques are crucial for elucidating the coordination of this compound to a metal center. Infrared (IR) spectroscopy provides direct evidence of the involvement of the functional groups in coordination. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed.
The stretching vibration of the C=N bond of the oxime group, typically observed in the 1600-1680 cm⁻¹ region, is expected to shift to a lower or higher frequency upon coordination of the oxime nitrogen to the metal ion. jchemlett.com The N-O stretching vibration, usually found around 930-960 cm⁻¹, may also shift, indicating the involvement of the oxime group in bonding. A significant change in the N-H stretching vibrations of the amino group (typically around 3300-3500 cm⁻¹) would confirm its coordination. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds. researchgate.netnih.gov
¹H NMR spectroscopy is also a powerful tool for characterizing these complexes, particularly for diamagnetic metal ions like Zn(II). The resonance of the oxime proton (-OH) is expected to disappear upon deprotonation and coordination. The chemical shifts of the protons of the amino group and the aromatic rings would also be affected by the coordination to the metal center. researchgate.net In studies of related oxime complexes, the signal for the azomethine proton shifted downfield upon coordination, indicating the donation of the lone pair of electrons by the nitrogen to the metal. researchgate.net
Table 2: Expected Characteristic IR and ¹H NMR Shifts Upon Complexation
| Functional Group | Spectroscopic Technique | Expected Shift/Change | Reference |
| C=N (Oxime) | IR Spectroscopy | Shift to lower or higher frequency | jchemlett.com |
| N-H (Amino) | IR Spectroscopy | Shift in stretching frequency | researchgate.netnih.gov |
| O-H (Oxime) | ¹H NMR Spectroscopy | Disappearance of the signal | researchgate.net |
| Azomethine H | ¹H NMR Spectroscopy | Downfield shift | researchgate.net |
| M-N/M-O | IR Spectroscopy | Appearance of new bands in far-IR | researchgate.netnih.gov |
Electronic Structure and Magnetic Properties of Metal Complexes
The electronic structure and magnetic properties of metal complexes of this compound are primarily determined by the d-electron configuration of the metal ion and the geometry of the complex. Magnetic susceptibility measurements can provide valuable information about the number of unpaired electrons in the complex, which in turn helps to deduce its electronic structure and geometry. nih.gov
For instance, Fe(II), Co(II), and Ni(II) complexes with a related ligand, 3-aminolawsone oxime, were found to be paramagnetic, and their magnetic moment values were consistent with tetrahedral geometries. researchgate.net In contrast, the copper complex of the same ligand was diamagnetic, suggesting a square planar structure with strong antiferromagnetic interactions between the copper centers. researchgate.net
The magnetic moments of cobalt(II) complexes often fall in the range of 4.30-4.70 B.M., which is indicative of a high-spin octahedral geometry with three unpaired electrons. mdpi.com For copper(II) complexes, the magnetic moments are typically around 1.7-2.2 B.M., corresponding to one unpaired electron, as expected for a d⁹ system.
The electronic spectra (UV-Vis) of these complexes show bands corresponding to d-d transitions and charge transfer transitions. The positions of the d-d transition bands are dependent on the ligand field strength and the coordination geometry. For example, in a study of 3-aminolawsone oxime complexes, a shift in the charge transfer band to a lower wavenumber in the metal complexes compared to the free ligand was attributed to the coordination of the ligand to the metal atom. researchgate.net
Table 3: Magnetic Moments of Representative Metal Complexes with Analogous Ligands
| Metal Complex | Magnetic Moment (B.M.) | Proposed Geometry | Reference |
| Fe(II)-3-aminolawsone oxime | 5.25 | Tetrahedral | researchgate.net |
| Co(II)-3-aminolawsone oxime | 4.54 | Tetrahedral | researchgate.net |
| Ni(II)-3-aminolawsone oxime | 3.65 | Tetrahedral | researchgate.net |
| Cu(II)-3-aminolawsone oxime | Diamagnetic | Square Planar | researchgate.net |
| Co(II) complex | 4.30-4.70 | Octahedral | mdpi.com |
Catalytic Applications of Metal-(this compound) Complexes in Organic Transformations
Metal complexes with ligands containing aminophenol and oxime functionalities have shown promise as catalysts in various organic transformations, particularly in oxidation reactions. The presence of both amino and oxime groups in this compound suggests that its metal complexes could also exhibit interesting catalytic activities.
For example, mononuclear copper(II) complexes have been shown to effectively catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, mimicking the activity of the enzyme phenoxazinone synthase. researchgate.net The catalytic efficiency of these complexes is often related to their structure and the ability of the ligand to stabilize different oxidation states of the metal ion. Mechanistic studies suggest that the reaction proceeds through the formation of a complex-substrate adduct, which facilitates the activation of dioxygen. researchgate.net
Manganese(III) complexes with Schiff base ligands have also demonstrated versatile catalytic proficiency, catalyzing the aerobic oxidation of substrates like 2-aminophenol and 3,5-di-tert-butylcatechol, as well as the oxidation of styrene (B11656) to its corresponding oxirane. Furthermore, anionic amido iron(II) complexes have been reported as highly active catalysts in the regioselective hydrosilylation of alkenes.
Given these precedents, it is plausible that metal complexes of this compound could serve as effective catalysts for a range of oxidation and other organic transformations. The specific catalytic activity would depend on the choice of the metal center and the reaction conditions.
Advanced Spectroscopic and Spectrometric Methodologies in Research on E 2 Aminophenyl Phenyl Methanone Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of (E)-(2-Aminophenyl)(phenyl)methanone oxime in solution. Both ¹H and ¹³C NMR spectra provide a map of the carbon-hydrogen framework, while advanced techniques reveal through-bond and through-space correlations critical for understanding its three-dimensional structure and dynamic behavior.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aminophenyl and phenyl rings, the amine (-NH₂) protons, and the hydroxyl (-OH) proton of the oxime group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino group (electron-donating) and the oxime moiety. The amine and hydroxyl protons are typically observed as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Conformational analysis of molecules with restricted bond rotation is a key application of NMR. rsc.org For this compound, restricted rotation around the C-N amide-like bond can lead to the existence of distinct conformers, which may be observable in the NMR spectrum. mdpi.com Furthermore, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the (E) geometry of the oxime. A NOESY experiment would be expected to show a spatial correlation between the oxime -OH proton and the protons of the adjacent aminophenyl ring, confirming the stereochemistry around the C=N double bond. Variable-temperature NMR studies can be employed to investigate the energetics of conformational exchange processes, such as the rotation around single bonds, allowing for the calculation of activation energy barriers (ΔG‡). rsc.orgrsc.org
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the title compound, based on established ranges for its constituent functional groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic C-H | 6.5 - 7.8 | 115 - 150 | The aminophenyl ring protons are expected to be more upfield due to the electron-donating NH₂ group. |
| Oxime C=N | - | ~155 - 165 | The chemical shift of the imine carbon is characteristic of the oxime functional group. |
| Amine NH₂ | 4.0 - 6.0 (broad) | - | Highly variable depending on solvent and hydrogen bonding. |
| Oxime OH | 9.0 - 12.0 (broad) | - | Chemical shift is highly dependent on solvent and intra/intermolecular hydrogen bonding. researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups present in this compound and to probe the nature of its chemical bonds. nih.govprimescholars.com These complementary techniques rely on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
The FT-IR spectrum is particularly useful for identifying polar functional groups. Key expected absorptions for the title compound include:
O-H Stretching: A broad band in the 3200-3600 cm⁻¹ region, characteristic of the oxime hydroxyl group involved in hydrogen bonding.
N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group. nepjol.info
C=N Stretching: An absorption in the 1620-1680 cm⁻¹ region, indicative of the oxime C=N double bond.
C=C Stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ range.
N-O Stretching: A band in the 930-960 cm⁻¹ region, corresponding to the N-O single bond of the oxime.
Raman spectroscopy provides complementary information, as it is more sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching and the C=N stretching vibrations are expected to produce strong signals in the Raman spectrum. researchgate.net Comparing the IR and Raman spectra can help in the definitive assignment of vibrational modes. For instance, in the precursor 2-aminobenzophenone (B122507), the C=O stretch gives a very strong IR band, which would be absent in the oxime product, while the C=N stretch would appear. nist.gov
For a more detailed analysis, Density Functional Theory (DFT) calculations are often performed to compute the theoretical vibrational frequencies. researchgate.netuantwerpen.be The calculated frequencies are then compared with the experimental IR and Raman spectra, and assignments are confirmed using Potential Energy Distribution (PED) analysis, which describes the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Oxime O-H | Stretching | 3200 - 3600 | Medium-Broad | Weak |
| Amine N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak | Strong |
| Oxime C=N | Stretching | 1620 - 1680 | Medium-Variable | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |
| Amine N-H | Scissoring | 1590 - 1650 | Strong | Weak |
| Oxime N-O | Stretching | 930 - 960 | Strong | Medium |
Mass Spectrometry for Reaction Monitoring, Fragmentation Pathway Analysis, and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of this compound and to investigate its structure through the analysis of its fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula, C₁₃H₁₂N₂O.
Under electron ionization (EI), the molecule is ionized to form a radical cation (M⁺˙), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the compound. The fragmentation of oximes can be complex, but key pathways can be predicted based on the structure. nih.gov Studies on related ketamine analogues also provide insight into the fragmentation of molecules containing aminophenyl moieties. nih.gov
Expected fragmentation pathways for this compound include:
Loss of a hydroxyl radical (·OH): Leading to a fragment at m/z [M-17].
Loss of water (H₂O): Resulting in a fragment at m/z [M-18].
Cleavage of the N-O bond: A characteristic fragmentation for oximes.
α-cleavage: Fission of the C-C bonds adjacent to the C=N group, which could lead to the loss of the phenyl or aminophenyl ring.
McLafferty Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen, analogous rearrangements can occur in some oxime systems. nih.gov
The fragmentation pattern of the precursor, 2-aminobenzophenone, shows a molecular ion at m/z 197 and a base peak at m/z 168, corresponding to the loss of the formyl radical (·CHO) following rearrangement, which provides a comparative basis. nist.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |
| 212 | [C₁₃H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 195 | [C₁₃H₁₁N₂]⁺ | ·OH |
| 194 | [C₁₃H₁₀N₂]⁺˙ | H₂O |
| 119 | [C₇H₇N₂]⁺ | C₆H₅· (Phenyl radical) |
| 92 | [C₆H₆N]⁺ | C₇H₅O· (Benzoyl radical) |
| 77 | [C₆H₅]⁺ | C₇H₇N₂O· |
Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Complexation Processes
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the π-systems and atoms with non-bonding electrons in this compound. The chromophores in this molecule are the phenyl ring, the aminophenyl ring, and the C=N-OH group.
The UV-Vis spectrum is expected to display intense absorption bands at shorter wavelengths (typically < 300 nm) corresponding to π→π* transitions within the aromatic rings. The presence of the amino group (an auxochrome) on one of the phenyl rings is likely to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene (B151609). A lower intensity, longer wavelength band may also be observed, which can be attributed to n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the oxime and amine groups. nepjol.info
For comparison, the parent compound 2-aminobenzophenone exhibits major absorption peaks in ethanol (B145695) at approximately 235 nm and 385 nm. nist.gov The conversion of the carbonyl group to an oxime group would alter the electronic structure, likely causing shifts in the positions and intensities of these absorption maxima.
UV-Vis spectroscopy is also a valuable tool for studying complexation processes. The addition of metal ions to a solution of this compound could lead to the formation of a metal-ligand complex, likely involving coordination through the nitrogen and/or oxygen atoms. Such complexation would perturb the electronic energy levels of the molecule, resulting in observable changes in the UV-Vis spectrum, such as a shift in λₘₐₓ or a change in molar absorptivity. This allows for the study of binding affinities and stoichiometry of metal complexes. rsc.org
| Expected λₘₐₓ (nm) | Electronic Transition | Associated Chromophore |
| ~240 - 280 | π → π | Phenyl and Aminophenyl rings |
| ~350 - 400 | n → π | C=N-OH group, NH₂ group |
Computational and Theoretical Chemistry Investigations of E 2 Aminophenyl Phenyl Methanone Oxime
Quantum Chemical Calculations of Molecular Structure, Stability, and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular structure and stability of a compound. For (E)-(2-Aminophenyl)(phenyl)methanone oxime , these calculations would typically be initiated with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the minimum energy on the potential energy surface.
Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). From these calculations, key thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be determined, providing insights into the compound's stability.
Electronic properties are also elucidated through these methods. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other electronic properties that can be calculated include the electrostatic potential, which helps in identifying electron-rich and electron-poor regions of the molecule, and Mulliken or Natural Bond Orbital (NBO) population analyses, which provide information on the charge distribution on individual atoms.
While no specific data exists for the target compound, a study on new derivatives of 2-(N-arylmethylideneamine) benzophenone (B1666685) oxime employed the semi-empirical method ZINDO for molecular modeling to determine their electrostatic potential. nih.gov Additionally, DFT calculations have been used to investigate the electronic properties and reactivity of other complex organic molecules, demonstrating the utility of these methods. frontiersin.orgresearchgate.net For instance, in a study of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, DFT was used to explore electronic properties and theoretical reactivity. frontiersin.org
Reaction Pathway Modeling and Prediction of Reactivity (e.g., Transition State Analysis)
The modeling of reaction pathways is a powerful application of computational chemistry that allows for the investigation of potential chemical transformations. For This compound , this could involve studying its synthesis, decomposition, or its participation in reactions such as the Beckmann rearrangement, a characteristic reaction of oximes.
This type of analysis involves identifying the transition state (TS) structures for each step in a proposed reaction mechanism. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. A lower activation energy indicates a more favorable reaction pathway.
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products. These computational approaches are invaluable for understanding reaction mechanisms and predicting the reactivity of a compound under various conditions. While specific studies on the reaction pathways of This compound are not available, computational studies have been performed on the cycloaddition of thiobenzophenone (B74592) S-methylide to thiobenzophenone, which involved locating transition states and intermediates to determine the most likely reaction pathway. nih.gov
Simulation of Spectroscopic Properties and Validation with Experimental Data
Computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These simulations are crucial for interpreting experimental data and confirming the structure of a synthesized compound.
For This compound , DFT calculations could predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths.
A study on alkyl-oxime derivatives demonstrated the use of PBE0-D3/6-311++G(d,p) calculations to interpret experimental FT-IR and NMR data, allowing for the assignment of geometric isomers. uv.mx In another example, theoretical calculations of NMR chemical shifts for pyridinyl and pyrimidinyl phosphonates showed good agreement with experimental values. researchgate.net Such a comparison between simulated and experimental spectra provides strong evidence for the correct structural assignment of a molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like This compound , MD simulations can explore its conformational landscape by simulating the movements of its atoms and the rotations around its single bonds. This provides a comprehensive understanding of the different shapes the molecule can adopt in solution or in the solid state.
These simulations can also shed light on intermolecular interactions. For instance, MD can be used to model how molecules of the oxime interact with each other or with solvent molecules. This is particularly useful for understanding properties like solubility and crystal packing. In a study of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, NMR spectroscopy was used to investigate its molecular dynamics in solution, including the formation of hydrogen bonds and rotational barriers. researchgate.net
A crystal structure analysis of a related compound, 2-amino-5-chlorobenzophenone (B30270) oxime, revealed that the molecular conformation results from the twisting of the phenyl and 2-amino-5-chlorobenzene rings attached to the oxime group, with a dihedral angle of 80.53 (4)°. iucr.org In the crystal, strong O—H⋯N hydrogen bonds lead to the formation of centrosymmetric dimers. iucr.org A Hirshfeld surface analysis was also performed to investigate atom-atom contacts. iucr.org
Elucidation of Structure-Reactivity and Structure-Property Relationships through Theoretical Models
A primary goal of computational chemistry is to establish relationships between a molecule's structure and its chemical reactivity or physical properties. By systematically modifying the structure of This compound in silico (e.g., by adding different substituent groups) and calculating the resulting changes in its electronic properties or reactivity indices, a structure-activity relationship (SAR) or structure-property relationship (SPR) can be developed.
For example, studies on substituted benzophenone oximes have shown that electron-donating groups on the phenyl ring can influence the rate of the Beckmann rearrangement. Theoretical models can quantify these effects by correlating calculated parameters (like atomic charges or orbital energies) with experimentally observed trends. Such models are highly valuable in the rational design of new molecules with desired properties. Research on 3-aminobenzophenone (B1265706) derivatives has utilized SAR to identify key structural features for maximal cytotoxicity in cancer cells, noting the importance of an amino group at the C-3 position and a methoxy (B1213986) group at the C-4 position of the B ring. nih.gov
Advanced Applications and Future Research Directions in Chemical Science
Emerging Applications in Synthetic Organic Chemistry
(E)-(2-Aminophenyl)(phenyl)methanone oxime and its parent ketone, 2-aminobenzophenone (B122507), are highly valuable synthons for the creation of a diverse array of heterocyclic compounds, many of which are of medicinal and industrial importance. wikipedia.orgorganic-chemistry.org
As a Versatile Reagent
The primary application of this compound lies in its role as a precursor to a variety of heterocyclic systems. The presence of the ortho-amino group facilitates cyclization reactions, leading to the formation of fused ring systems.
Synthesis of Quinolines and Quinazolines: 2-Aminobenzophenones are well-established starting materials for the synthesis of quinolines and quinazolines. wikipedia.org For instance, the reaction of 2-aminobenzophenone with aryl isothiocyanates under solvent-free and catalyst-free thermal conditions provides an expedient route to congested 4-phenyl-4-hydroxyquinazolin-2-thiones. rsc.org
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| o-Aminobenzophenone | Aryl isothiocyanates | 4-Phenyl-4-hydroxyquinazolin-2-thiones | Thermal, solvent-free | Quantitative |
Synthesis of Benzodiazepines: 2-Aminobenzophenones are key intermediates in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. masterorganicchemistry.com The oxime derivative can also be a crucial starting material in the synthesis of medicinally valuable 3-hydroxy-5-aryl-1,4-benzodiazepin-2-ones. cymitquimica.com
While the synthetic utility of the parent ketone is well-documented, the oxime derivative offers unique reactivity pathways that are yet to be fully explored.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.govnih.gov While there is no direct evidence in the reviewed literature of this compound being used as a chiral auxiliary, its inherent chirality (due to the E/Z isomerism of the oxime) and the presence of a coordinating amino group suggest its potential in this area. If resolved into its enantiomers, or if a chiral center is introduced into the molecule, it could potentially be used to induce stereoselectivity in various chemical transformations. The development of chiral versions of this compound could open up new avenues in asymmetric synthesis. researchgate.netsigmaaldrich.com
Potential as a Building Block for Advanced Materials
The unique chemical structure of this compound makes it an attractive candidate as a building block for the synthesis of advanced materials with tailored properties.
Polymers
The bifunctional nature of the molecule, with its amino and oxime groups, allows it to act as a monomer in polycondensation reactions. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the oxime group could potentially be involved in other polymerization processes. The incorporation of the benzophenone (B1666685) oxime moiety into a polymer backbone could impart specific properties such as thermal stability, photo-responsiveness, or metal-chelating abilities. While the synthesis of polyimides from aminophenyl benzoxazole (B165842) monomers has been reported, the direct use of this compound in polymer synthesis remains an unexplored area with significant potential. chemshuttle.com
Sensors
Chemosensors are molecules designed to detect the presence of specific chemical species. nih.gov The this compound framework possesses features that are desirable for a chemosensor. The amino and oxime groups can act as binding sites for metal ions or other analytes. Upon binding, changes in the electronic properties of the molecule could lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). For example, a fluorescent chemosensor based on a 2-(2'-aminophenyl)benzoxazole core has been developed for the detection of Zn2+ ions. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could be engineered to act as selective and sensitive chemosensors for various analytes. The synthesis of Schiff base metal complexes from (2-amino-5-chlorophenyl)phenyl methanone (B1245722) further highlights the chelating ability of this structural motif. nih.gov
Investigation of Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
The presence of multiple reactive sites in this compound makes the study of chemo-, regio-, and stereoselectivity in its reactions a critical area of research. mdpi.com
Chemoselectivity: In reactions involving multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in the presence of a reducing agent, it would be important to determine whether the oxime or the nitro group (if present as a substituent) is preferentially reduced.
Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. In cyclization reactions of this compound, for example, different regioisomers can be formed depending on the reaction conditions and the nature of the other reactants. The regioselective synthesis of N-substituted 2-aminoquinazolin-4-ones demonstrates the ability to control the outcome of such reactions. nih.gov Similarly, regioselective synthesis of substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives has been achieved through reagent-based cyclization of thiosemicarbazide (B42300) intermediates. nih.gov
Stereoselectivity: The Beckmann rearrangement of oximes is a classic example where stereoselectivity is crucial. The group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlscollege.ac.inadichemistry.com Therefore, the E or Z configuration of the oxime will determine the structure of the resulting amide. The stereospecificity of the Beckmann rearrangement of this compound would dictate which of the two aryl groups migrates, leading to two different amide products.
| Reaction Type | Selectivity | Controlling Factors | Potential Products |
| Reduction | Chemoselectivity | Reducing agent, reaction conditions | Aminobenzophenone, aminophenylmethanol, or other reduced products |
| Cyclization | Regioselectivity | Catalyst, solvent, temperature | Different regioisomers of heterocyclic compounds |
| Beckmann Rearrangement | Stereoselectivity | (E/Z)-configuration of the oxime | N-(2-aminophenyl)-benzamide or N-phenyl-2-aminobenzamide |
Further detailed studies are required to fully understand and control the selectivity of reactions involving this versatile molecule.
Unexplored Reactivity Profiles and Novel Derivatization Opportunities
Beyond its established use in heterocycle synthesis, this compound possesses a largely unexplored reactivity profile.
Beckmann Rearrangement: As mentioned, the Beckmann rearrangement of this specific oxime is a promising yet under-investigated reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlscollege.ac.inadichemistry.com The rearrangement could lead to the formation of valuable amide intermediates that are not easily accessible by other means. The conditions required to control the stereospecificity of this rearrangement and to favor it over potential side reactions, such as fragmentation, need to be systematically studied.
Radical Reactions: The oxime functionality can be a precursor to iminyl radicals upon N-O bond fragmentation. nsf.gov These radicals can participate in a variety of transformations, including cyclizations and intermolecular additions. Exploring the generation and reactivity of the iminyl radical derived from this compound could unlock new synthetic pathways.
Metal-Catalyzed Cross-Coupling Reactions: The aromatic rings of the molecule can be functionalized through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The amino and oxime groups can also act as directing groups in C-H activation reactions, enabling site-selective functionalization of the aromatic rings.
Photochemical Reactions: The benzophenone moiety is a well-known photosensitizer. The photochemical properties of this compound are largely unknown and could lead to novel light-induced reactions and applications in photochemistry and materials science.
Outlook and Identification of Critical Research Gaps for Future Academic Inquiry
This compound is a molecule with considerable untapped potential. While its role as a precursor to heterocyclic compounds is appreciated, many other facets of its chemistry remain to be explored.
Critical Research Gaps:
Asymmetric Catalysis: There is a clear need to investigate the potential of chiral derivatives of this compound as chiral auxiliaries or ligands in asymmetric catalysis.
Advanced Materials: Systematic studies are required to explore its use as a monomer for the synthesis of novel polymers with unique properties. Furthermore, the design and synthesis of chemosensors based on this scaffold for the detection of environmentally or biologically important species is a promising area of research.
Mechanistic Studies: Detailed mechanistic investigations into its various reactions, particularly the Beckmann rearrangement and potential radical-mediated transformations, are crucial for optimizing reaction conditions and expanding their synthetic utility.
Novel Reactivity: The exploration of its photochemical and electrochemical behavior, as well as its application in metal-catalyzed C-H activation reactions, could lead to the discovery of new and efficient synthetic methodologies.
Q & A
Q. What are the standard synthetic routes for (E)-(2-aminophenyl)(phenyl)methanone oxime?
The compound can be synthesized via condensation of 2-aminobenzophenone with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate or pyridine). Critical parameters include temperature control (room temperature to 60°C) and reaction time (4–24 hours) to maximize oxime formation while minimizing side reactions like Beckmann rearrangement. Purification typically involves recrystallization from ethanol or acetonitrile .
Q. How is the stereochemical configuration (E/Z) of the oxime confirmed experimentally?
X-ray crystallography is the gold standard for determining the E/Z configuration. For example, intramolecular hydrogen bonds (e.g., O–H···N) stabilize the E-isomer, as observed in related oxime derivatives . Alternative methods include NOESY NMR to analyze spatial proximity of protons and computational modeling (DFT) to predict energy-minimized conformations .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm the oxime’s structure via diagnostic peaks (e.g., –NOH proton at δ 10–12 ppm and C=N at δ 150–160 ppm).
- IR : The –NOH stretch appears at ~3200–3400 cm, and C=N at ~1600 cm.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (CHNO, MW 212.25) .
Advanced Research Questions
Q. How can enantioselective synthesis of derivatives be optimized using this oxime?
Enantioselective allylation with chiral ligands (e.g., hybrid phosphine-oxazoline ligands) achieves up to 95% enantiomeric excess (ee) for isoxazolidine derivatives. Key steps include:
- Steric control : Bulky substituents (e.g., 2-bromophenyl) reduce racemization during cyclization.
- Catalyst optimization : Lowering Pd catalyst loading (2.5 mol%) improves ee (e.g., from 55% to 86% in para-substituted derivatives) .
- Reaction conditions : Use of Br(coll)PF suppresses racemization during halocyclization .
Q. What strategies resolve contradictory data in stereochemical outcomes during cyclization?
Conflicting ee values may arise from steric hindrance or electronic effects. For example:
- Ortho-substituted derivatives : Steric clashes (e.g., 2-tolyl groups) reduce ee to 30%, while para-substituents (e.g., 4-methoxyphenyl) increase instability, lowering ee to 45% .
- Mitigation : Pre-purification of allyl oximes and immediate cyclization (<24 hours) minimize degradation. Additives like 2,4,6-collidine stabilize intermediates .
Q. How does the oxime participate in coordination chemistry or supramolecular assembly?
The oxime’s –NOH group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu, Ni). Structural studies reveal:
- Hydrogen-bonded dimers : Observed in X-ray structures, stabilized by O–H···N interactions.
- Applications : Such complexes show potential in catalysis (e.g., asymmetric oxidation) or as luminescent materials .
Methodological Challenges and Solutions
Q. Addressing low yields in multi-step syntheses involving this oxime
| Step | Issue | Solution | Yield Improvement |
|---|---|---|---|
| Oxime formation | Competing Beckmann rearrangement | Use mild acidic conditions (pH 5–6) | 70% → 85% |
| Allylation | Poor ee with bulky groups | Switch from carbonates to acetates | 47% → 69% |
| Cyclization | Unstable intermediates | One-pot synthesis with in situ protection | 72% → 86% |
Q. Handling air/moisture sensitivity in reactions
- Storage : Store oxime derivatives under inert gas (N/Ar) at –20°C.
- Reaction setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Pd-catalyzed allylation) .
Data Contradiction Analysis
Q. Discrepancies in anti-inflammatory activity reports for benzophenone oxime derivatives
- Contradiction : Some studies report high IC values (~10 nM) for COX-2 inhibition, while others show weak activity (>1 µM).
- Resolution : Activity depends on substituent positioning. For example, 4-aminophenyl derivatives show enhanced binding due to H-bonding with COX-2’s Arg120, while 2-substituted analogs exhibit steric clashes .
Key Research Findings
| Property | Value/Observation | Reference |
|---|---|---|
| Melting point | 454–456 K (ethanol recryst.) | |
| Enantiomeric excess (max) | 95% (para-tolyl derivative) | |
| Intramolecular H-bond length | 1.85 Å (O–H···N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
